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molecular formula C13H10FN3 B4240941 1-[(2-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole

1-[(2-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole

Cat. No. B4240941
M. Wt: 227.24 g/mol
InChI Key: XKZKINMEZTYWQV-UHFFFAOYSA-N
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Patent
US05374701

Procedure details

In a procedure as in Example 2 but using 1H-benzotriazole (34.5 g, 0.289 mol) and 1-(chloromethyl)-2-fluorobenzene (41.8 g, 0.289 mol) for 1h gave the title compound and (2-fluorophenyl)methyl-2H-benzotriazole in a ratio of 80:20. Similar workup and recrystallization gave the pure 1H-isomer (73%): mp 93°-95° C. (cyclohexane); 1H NMR (270 MHz, CDCl3) δ5.93 (s, 2H, CH2), 7.08-7.47 (m, 7H), 8.10 (d, J=7.2 Hz, 1H).
Quantity
34.5 g
Type
reactant
Reaction Step One
Quantity
41.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
1h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[N:2]1.Cl[CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[F:18]>>[F:18][C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=1[CH2:11][N:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[N:2]1.[F:18][C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=1[CH2:11][N:2]1[N:3]=[C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]2=[N:1]1

Inputs

Step One
Name
Quantity
34.5 g
Type
reactant
Smiles
N1N=NC2=C1C=CC=C2
Step Two
Name
Quantity
41.8 g
Type
reactant
Smiles
ClCC1=C(C=CC=C1)F
Step Three
Name
1h
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC=C1)CN1N=NC2=C1C=CC=C2
Name
Type
product
Smiles
FC1=C(C=CC=C1)CN1N=C2C(=N1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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